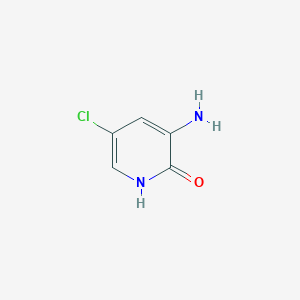

3-Amino-5-chloro-2-hydroxypyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

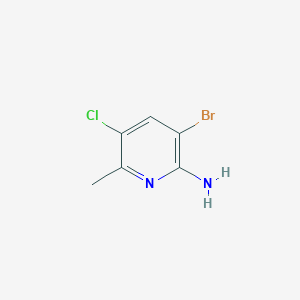

3-Amino-5-chloro-2-hydroxypyridine is a chemical compound with the molecular formula C5H5ClN2O. It has a molecular weight of 144.56 g/mol . This compound is used for research and development purposes .

Synthesis Analysis

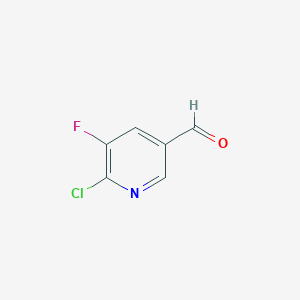

The synthesis of 2-amino-3-hydroxy-5-chloropyridine and 2-amino-3-hydroxy-5-bromopyridine is achieved by selective hydrolysis of corresponding 2-amino-3,5-dihalopyridines . Another method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 .Molecular Structure Analysis

The IUPAC name of this compound is 3-amino-5-chloro-1H-pyridin-2-one . The InChI code is 1S/C5H5ClN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9) and the InChI key is VXZVNWIPIHJGQJ-UHFFFAOYSA-N . The canonical SMILES structure is C1=C(C(=O)NC=C1Cl)N .Chemical Reactions Analysis

The compound can be converted into different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines can be converted to appropriate N-oxides .Physical And Chemical Properties Analysis

The compound has a molecular weight of 144.56 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound is 144.0090405 g/mol . The topological polar surface area is 55.1 Ų . The compound has a heavy atom count of 9 .Scientific Research Applications

Application 1: Organocatalyst for Ester Aminolysis

- Methods of Application : The reaction can be performed without strictly dry and anaerobic conditions. The catalyst can be recovered quantitatively after the reaction. The method could be applied to dipeptide synthesis from methyl or benzyl esters of amino acids .

- Results or Outcomes : The reaction maintains a high enantiomeric purity of the products. The mechanism involves dual activation of ester and amine substrates through hydrogen bonding between the catalyst and substrates .

Application 2: Donor Ligand in Copper Complexes

- Summary of Application : 3-Amino-5-chloro-2-hydroxypyridine can act as a donor ligand and exist in a zwitterionic form, i.e., 5-chloropyridinium-2-olate in copper complexes . This is particularly useful in the field of coordination chemistry where it can help in the formation of complex structures.

- Methods of Application : The presence of the electron lone pair on the pyridine nitrogen allows pyridine to coordinate with a metal ion (Pb 2+ /Sn 2+), which can inhibit the formation of Pb/Sn vacancies and regulate the crystallization process .

- Results or Outcomes : This process helps in passivating the interface defects and reducing the V OC loss for mixed Sn–Pb PSCs .

Application 3: Bifunctional Additive for Stable and High-Performance Perovskite Solar Cells

- Summary of Application : 3-Amino-5-chloro-2-hydroxypyridine can act as a bifunctional additive in the fabrication of stable and high-performance perovskite solar cells . It can inhibit the formation of lead and tin vacancies and regulate the crystallization process, thereby passivating the interface defects and reducing the open-circuit voltage (VOC) loss for mixed tin-lead perovskite solar cells .

- Methods of Application : The presence of the electron lone pair on the pyridine nitrogen allows pyridine to coordinate with a metal ion (Pb 2+ /Sn 2+), which can inhibit the formation of Pb/Sn vacancies and regulate the crystallization process .

- Results or Outcomes : This process helps in passivating the interface defects and reducing the VOC loss for mixed Sn–Pb perovskite solar cells .

Safety And Hazards

properties

IUPAC Name |

3-amino-5-chloro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZVNWIPIHJGQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615872 |

Source

|

| Record name | 3-Amino-5-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-chloro-2-hydroxypyridine | |

CAS RN |

98027-36-2 |

Source

|

| Record name | 3-Amino-5-chloro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98027-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)

![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)

![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)

![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)